Lipophilicity (XLogP3) Differentiation: 4-Chloro-2-fluoro vs. Positional Isomer and Di-Fluoro Analog
The computed XLogP3 of 4-chloro-2-fluorobenzylamine is 1.5, which is 0.3 log units lower than its positional isomer 2-chloro-4-fluorobenzylamine (XLogP3 = 1.8) , and 0.5 log units higher than 2,4-difluorobenzylamine (XLogP3 = 1.0) . The mono-chloro analog 4-chlorobenzylamine has an XLogP3 of 1.7 . This intermediate lipophilicity positions 4-chloro-2-fluorobenzylamine favorably for drug discovery programs where balanced LogP (typically 1–3) is desired for oral bioavailability and CNS drug-likeness, offering a distinct option compared to both the more lipophilic 2-chloro-4-fluoro isomer and the more hydrophilic 2,4-difluoro analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-Chloro-4-fluorobenzylamine: XLogP3 = 1.8; 2,4-Difluorobenzylamine: XLogP3 = 1.0; 4-Chlorobenzylamine: XLogP3 = 1.7 |
| Quantified Difference | 0.3 log units lower than 2-Cl-4-F isomer; 0.5 log units higher than 2,4-diF analog; 0.2 log units lower than 4-Cl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); all values from same computational method ensuring intra-study comparability |
Why This Matters
Lipophilicity differences of 0.3–0.5 log units can translate to meaningful changes in membrane permeability, metabolic stability, and off-target binding profiles in lead optimization, making the 4-chloro-2-fluoro pattern a strategically distinct choice for medicinal chemistry programs.
- [1] PubChem. 4-Chloro-2-fluorobenzylamine. CID 2724910. XLogP3 = 1.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-fluorobenzylamine View Source
- [2] PubChem. 2-Chloro-4-fluorobenzylamine. CID 139909. XLogP3 = 1.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-fluorobenzylamine View Source
- [3] PubChem. 2,4-Difluorobenzylamine. CID 2733244. XLogP3 = 1.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2,4-Difluorobenzylamine View Source
- [4] PubChem. 4-Chlorobenzylamine. CID 66036. XLogP3 = 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzylamine View Source
